molecular formula C15H13Cl3N2O4S B2706774 2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate CAS No. 478067-15-1

2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate

Cat. No.: B2706774
CAS No.: 478067-15-1
M. Wt: 423.69
InChI Key: VUCIMVSPAMVFSI-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate is a chemical compound known for its unique structure and properties. This compound is used in various scientific research applications due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the reaction of 4-chlorophenylsulfonyl chloride with ethylenediamine to form 2-[(4-chlorophenyl)sulfonylamino]ethylamine. This intermediate is then reacted with 3,4-dichlorophenyl isocyanate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures the consistency and reliability of the produced compound.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate is utilized in various scientific research fields, including:

    Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt protein functions, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenylacetic acid
  • 2-Chlorophenylacetic acid
  • 4-Methoxyphenylacetic acid
  • 4-Fluorophenylacetic acid

Uniqueness

Compared to these similar compounds, 2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate stands out due to its unique combination of sulfonyl and carbamate groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable tool in various research applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2O4S/c16-10-1-4-12(5-2-10)25(22,23)19-7-8-24-15(21)20-11-3-6-13(17)14(18)9-11/h1-6,9,19H,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCIMVSPAMVFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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